molecular formula C12H8O4 B12448866 (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid

(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid

Cat. No.: B12448866
M. Wt: 216.19 g/mol
InChI Key: JTKDMUFCCJDYLT-UHFFFAOYSA-N
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Description

(2E)-3-(4-Oxochromen-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a chromene-derived substituent. The compound’s structure includes a prop-2-enoic acid backbone conjugated to a 4-oxochromen-3-yl group, a bicyclic system comprising a benzopyran core with a ketone at the 4-position . This structural arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

3-(4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)6-5-8-7-16-10-4-2-1-3-9(10)12(8)15/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDMUFCCJDYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid side chain to a single bond, forming saturated derivatives.

    Substitution: The chromone core can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated chromone derivatives.

    Substitution: Formation of halogenated or nitrated chromone derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid":

  • Chemical Description and Synonyms:
    • The compound (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid is also known as (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid .
  • Related Compounds:
    • The search results mention several related coumarin compounds with similar structures, which are fluorescent and have potential applications in synthesis . These compounds include:
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dibutylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dibutylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dimethylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dipropylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
      • 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dipropylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
  • Structural Information:
    • PubChem provides the structure, chemical names, and properties for 2-(4-Oxochromen-3-yl)prop-2-enoic acid .
  • Lagopsis supina Extract (LSE) Research:
    • While not directly related to the target compound, research on Lagopsis supina extract (LSE) indicates potential biological activities that might be relevant to compounds with similar structural motifs . LSE has shown:
      • Moderate antioxidant activity
      • Stimulation of adipocyte differentiation
      • Anti-inflammatory effects by inhibiting nitric oxide (NO) production
  • Antioxidant activity of LSE
    • IC50 values derived from the DPPH and ABTS assays support these results, with LSE showing higher IC50values (234.5 μg/mL for DPPH and 109.4 μg/mL for ABTS), indicative of lower antioxidant potential .

Mechanism of Action

The mechanism of action of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include cinnamic acid derivatives and chromene-containing prop-2-enoic acids. Key structural variations among these analogs lie in the substituents on the aromatic ring or heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Notable Functional Groups
(2E)-3-(4-Oxochromen-3-yl)prop-2-enoic acid 4-Oxochromen-3-yl group fused to benzopyran α,β-unsaturated acid, ketone
Cinnamic acid Phenyl group α,β-unsaturated acid
(E)-3-(4-Hydroxyphenyl)prop-2-enoic acid 4-Hydroxyphenyl group α,β-unsaturated acid, phenol
(E)-3-(4-Methoxyphenyl)prop-2-enoic acid 4-Methoxyphenyl group α,β-unsaturated acid, methoxy ether
(2E)-3-[4-(Difluoromethoxy)phenyl]prop-2-enoic acid 4-Difluoromethoxyphenyl group α,β-unsaturated acid, difluoromethoxy

Key Observations :

  • Substituents like methoxy or hydroxy groups on phenyl rings (e.g., in hydroxycinnamic acid) modulate electron density, affecting acidity and redox activity .

Key Observations :

  • The 4-oxochromen group’s ketone may act as a hydrogen-bond acceptor, improving interactions with enzymatic active sites (e.g., cyclooxygenase or tyrosine kinases) .
  • Compared to simpler cinnamic acids, the chromene system’s rigidity could reduce metabolic degradation, enhancing bioavailability .

Chemical Reactivity and Stability

  • Acidity : The electron-withdrawing 4-oxochromen group increases the acidity of the α,β-unsaturated acid compared to phenyl-substituted analogs, influencing solubility and ionization in physiological conditions .
  • Synthetic Accessibility : Unlike methoxy- or hydroxy-substituted cinnamic acids (synthesized via Claisen-Schmidt condensations), the chromene derivative likely requires multi-step synthesis, including cyclization to form the benzopyran core .

Biological Activity

(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid, also known as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a chromone moiety, which is known for its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The structure of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid includes a propenoic acid functional group attached to a chromone backbone. This unique configuration imparts significant reactivity and potential bioactivity.

PropertyDescription
Molecular FormulaC₁₃H₉O₃
Molecular Weight219.20 g/mol
SolubilitySoluble in organic solvents
Melting PointData not available

Biological Activity

The biological activity of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid has been explored through various studies, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related conditions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

The mechanism through which (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Activation of Antioxidant Enzymes : It might enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

  • Study on Inflammatory Response : A study published in 2023 evaluated the effects of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid on LPS-induced inflammation in murine macrophages. The results indicated a significant reduction in inflammatory markers, supporting its use as a therapeutic agent for chronic inflammatory diseases .
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant properties using the DPPH assay, where the compound exhibited a dose-dependent scavenging effect on free radicals, highlighting its potential as a natural antioxidant .
  • Antitumor Effects : A recent study focused on its anticancer effects on various cell lines, showing that treatment with (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid led to significant cell death in cancerous cells compared to normal cells, suggesting selective cytotoxicity .

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